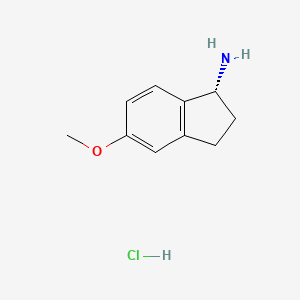
1-tert-butyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl-1H-1,2,4-triazole (TBTA) is a heterocyclic organic compound that has been widely used in a variety of scientific research applications due to its unique properties. TBTA is a colorless, crystalline solid with a melting point of 178–180 °C. It is a versatile compound, with a wide range of applications in the fields of biochemistry, medicinal chemistry, and chemical synthesis. TBTA is a useful reagent for the synthesis of other organic compounds and is also used as a catalyst in a variety of reactions. In addition, TBTA has been used in the synthesis of a variety of drugs and pharmaceuticals.
Aplicaciones Científicas De Investigación
1-tert-butyl-1H-1,2,4-triazole has been used in a variety of scientific research applications. It is a useful reagent for the synthesis of other organic compounds, and is also used as a catalyst in a variety of reactions. This compound has been used in the synthesis of a variety of drugs and pharmaceuticals. It has also been used in the synthesis of polymers, dyes, and other materials. This compound has been used in the study of enzyme kinetics, as well as in the study of enzyme inhibitors. It has also been used in the study of the structure and function of proteins and nucleic acids.
Mecanismo De Acción
1-tert-butyl-1H-1,2,4-triazole acts as an inhibitor of enzymes, by binding to their active sites and preventing the binding of their substrates. This compound has been shown to inhibit the activity of a variety of enzymes, including cytochrome P450 enzymes, proteases, and phosphatases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In studies on animals, this compound has been shown to decrease blood pressure, reduce inflammation, and reduce the risk of cancer. In addition, this compound has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. This compound has also been shown to have anti-viral and anti-allergenic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-tert-butyl-1H-1,2,4-triazole in lab experiments is its versatility. This compound is a useful reagent for the synthesis of other organic compounds, and is also used as a catalyst in a variety of reactions. This compound is also relatively inexpensive and easy to obtain. However, this compound is toxic and should be handled with care. In addition, this compound is volatile and should be stored in an airtight container.
Direcciones Futuras
1-tert-butyl-1H-1,2,4-triazole has a wide range of potential applications in the fields of biochemistry, medicinal chemistry, and chemical synthesis. Future research could focus on the development of new and improved methods for synthesizing this compound, as well as the development of new and improved applications for this compound. In addition, further research could focus on the development of new and improved methods for using this compound as an enzyme inhibitor, as well as the development of new and improved methods for using this compound in the synthesis of drugs and pharmaceuticals. Finally, further research could focus on the development of new and improved methods for using this compound in the study of the structure and function of proteins and nucleic acids.
Métodos De Síntesis
1-tert-butyl-1H-1,2,4-triazole can be synthesized via a variety of methods, including the reaction of 1-bromo-1,2,4-triazole with tert-butyl alcohol in the presence of a base such as sodium hydroxide. This reaction yields a mixture of this compound and 1-tert-butyl-1H-1,2,3-triazole. The two compounds can be separated by column chromatography.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-tert-butyl-1H-1,2,4-triazole involves the reaction of tert-butyl hydrazine with ethyl acetoacetate followed by cyclization of the resulting intermediate.", "Starting Materials": [ "tert-butyl hydrazine", "ethyl acetoacetate", "sodium ethoxide", "ethanol", "water" ], "Reaction": [ "Step 1: tert-butyl hydrazine is added to a solution of ethyl acetoacetate in ethanol.", "Step 2: The mixture is heated to reflux and sodium ethoxide is added as a catalyst.", "Step 3: The reaction mixture is stirred for several hours until the intermediate is formed.", "Step 4: The intermediate is then cyclized by adding water to the reaction mixture.", "Step 5: The resulting product is isolated by filtration and recrystallization." ] } | |
Número CAS |
16778-72-6 |
Fórmula molecular |
C6H11N3 |
Peso molecular |
125.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



